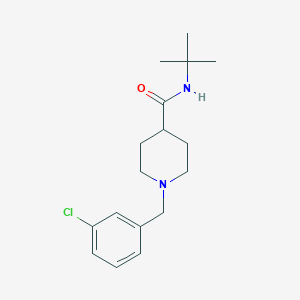
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been extensively studied due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. It is believed to act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and glutamate systems. The compound has been shown to increase the levels of dopamine and glutamate in the brain, which can have beneficial effects on cognitive function and behavior.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine and glutamate in the brain, which can improve cognitive function and behavior. The compound has also been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield and purity. The compound has been extensively studied and its mechanism of action is well understood. However, there are some limitations to using N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide in lab experiments. The compound is not very water-soluble, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Another direction is to study the long-term effects of the compound in animal models of disease. Additionally, the compound could be modified to improve its water solubility and increase its half-life, which would make it more useful in lab experiments.
Conclusion:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a piperidine-based compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study that could lead to new discoveries and potential therapies.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 3-chlorobenzylamine with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield. The synthesis method has been optimized to obtain high purity and yield of the product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-7-9-20(10-8-14)12-13-5-4-6-15(18)11-13/h4-6,11,14H,7-10,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKTKGXBZDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
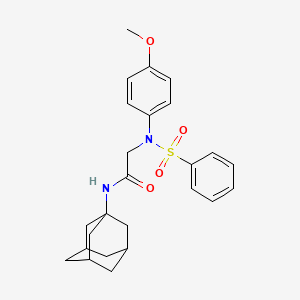
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)

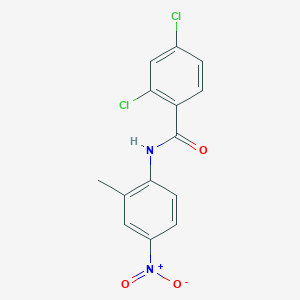
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)

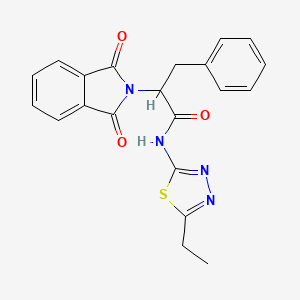
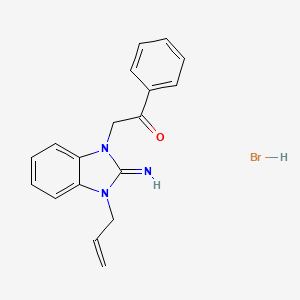
![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)